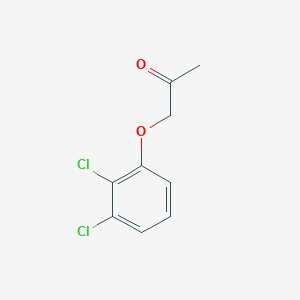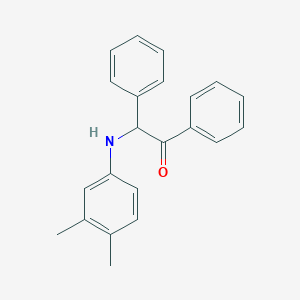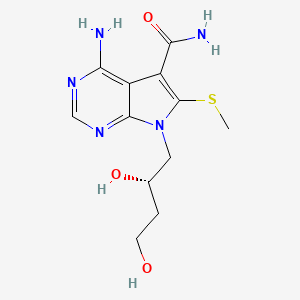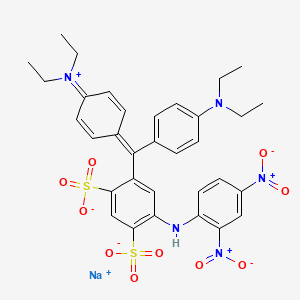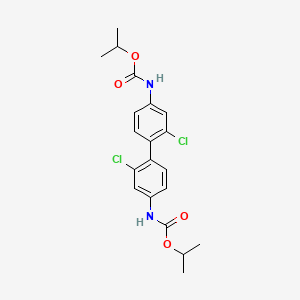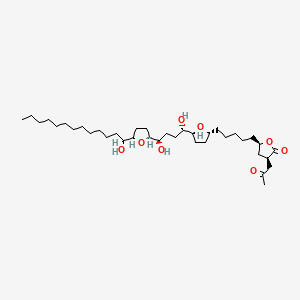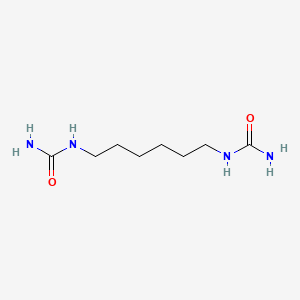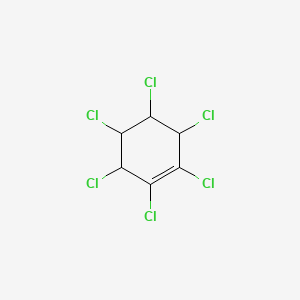
1,2,3,4,5,6-Hexachlorocyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexachlorocyclohexene is an organochlorine compound with the molecular formula C6H4Cl6. It is a derivative of cyclohexene where all six hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant. It has been used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Preparation Methods
1,2,3,4,5,6-Hexachlorocyclohexene is typically synthesized through the chlorination of benzene. The process involves the addition of chlorine to benzene in the presence of ultraviolet light, which results in the formation of several stereoisomers of hexachlorocyclohexane. The specific isomer, this compound, can be isolated through fractional distillation and crystallization techniques .
Chemical Reactions Analysis
1,2,3,4,5,6-Hexachlorocyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexanone.
Reduction: Reduction reactions can convert it back to cyclohexene or partially dechlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4,5,6-Hexachlorocyclohexene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorine substitution on the stability and reactivity of cyclohexene derivatives.
Biology: Research has explored its effects on biological systems, particularly its neurotoxic and endocrine-disrupting properties.
Medicine: While not commonly used in medicine, its derivatives have been studied for their potential therapeutic effects.
Industry: It serves as an intermediate in the production of other chemicals, including pesticides and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexachlorocyclohexene involves its interaction with biological membranes and enzymes. It is known to interfere with the function of the GABA neurotransmitter system by binding to the GABA_A receptor-chloride channel complex. This interaction disrupts normal neurotransmission, leading to neurotoxic effects. Additionally, it can induce oxidative stress and disrupt endocrine functions by interacting with hormone receptors .
Comparison with Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexene is similar to other hexachlorocyclohexane isomers, such as:
Alpha-Hexachlorocyclohexane (α-HCH): Known for its insecticidal properties.
Beta-Hexachlorocyclohexane (β-HCH): Less toxic but more persistent in the environment.
Gamma-Hexachlorocyclohexane (γ-HCH or Lindane): Widely used as an insecticide and known for its neurotoxic effects.
Delta-Hexachlorocyclohexane (δ-HCH): Less studied but also exhibits insecticidal properties.
Compared to these isomers, this compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .
Properties
CAS No. |
57722-17-5 |
|---|---|
Molecular Formula |
C6H4Cl6 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexene |
InChI |
InChI=1S/C6H4Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-4H |
InChI Key |
RTXWYBKYSKCFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(=C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


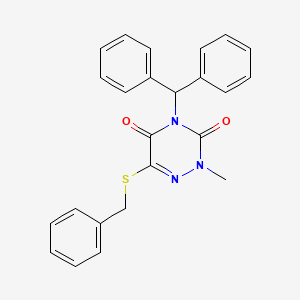
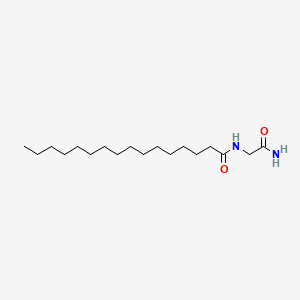
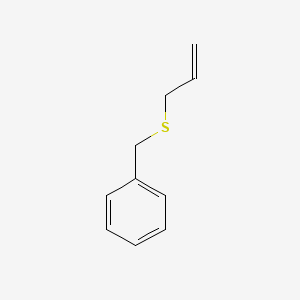
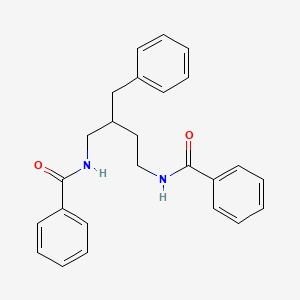
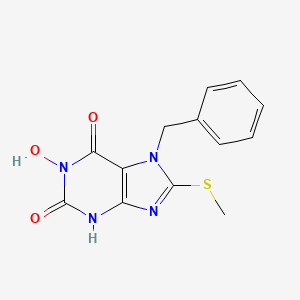
![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)
